2-(1-(4-bromophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
Description
This compound is a hybrid heterocyclic molecule combining a 1,2,3-triazole and 1,3,4-oxadiazole core. The triazole moiety is substituted with a 4-bromophenyl group at position 1 and a methoxymethyl group at position 3. The oxadiazole ring is functionalized with a pyridin-3-yl group. The bromophenyl substituent likely enhances steric bulk and electronic effects, while the methoxymethyl group may improve solubility.
Properties
IUPAC Name |
2-[1-(4-bromophenyl)-5-(methoxymethyl)triazol-4-yl]-5-pyridin-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O2/c1-25-10-14-15(20-23-24(14)13-6-4-12(18)5-7-13)17-22-21-16(26-17)11-3-2-8-19-9-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWDNRYNPYLJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=C(C=C2)Br)C3=NN=C(O3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-bromophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate triazole and oxadiazole moieties. The triazole component is crucial due to its known biological properties, including anticancer and antimicrobial activities. The synthetic route often employs the following key steps:
- Formation of Triazole : Utilizing a 4-bromophenyl derivative in a reaction with an appropriate azide.
- Oxadiazole Formation : The introduction of pyridine and subsequent cyclization to form the oxadiazole ring.
- Functionalization : Methoxymethyl groups are introduced to enhance solubility and biological activity.
Anticancer Activity
Research indicates that compounds containing triazole and oxadiazole structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 27.3 |
| Compound B | HCT-116 (Colon) | 6.2 |
| Target Compound | MCF-7 (Breast) | TBD |
These findings suggest that the target compound may also exhibit potent anticancer activity, particularly against breast cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that derivatives of triazoles possess broad-spectrum antibacterial and antifungal activity. The proposed mechanism involves the inhibition of key enzymes in microbial metabolism.
Enzyme Inhibition
One notable area of research focuses on the inhibition of tyrosinase (AbTYR), an enzyme involved in melanin biosynthesis. Inhibitors of this enzyme are valuable in treating hyperpigmentation disorders and as potential anticancer agents:
- Tyrosinase Inhibition Assay : The target compound was tested alongside known inhibitors at varying concentrations (5-350 µM). Preliminary results indicated promising inhibition rates comparable to established standards.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole and oxadiazole derivatives:
- Substituent Effects : The presence of electron-withdrawing groups like bromine enhances bioactivity by increasing electron density on the aromatic rings.
- Linker Variations : Modifying the methylene linker between triazole and oxadiazole can influence binding affinity and selectivity towards target enzymes.
Case Studies
Several studies have focused on similar compounds with promising results:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for anticancer activity against various cell lines, revealing several candidates with IC50 values in the low micromolar range.
- Antimicrobial Screening : Compounds were screened against common bacterial strains, showing significant inhibition compared to standard antibiotics.
Comparison with Similar Compounds
Key Research Findings and Implications
- Structural Flexibility : The target compound’s methoxymethyl group may enhance solubility compared to purely aromatic analogs (e.g., 5g), which could improve bioavailability .
- Halogen Effects : Bromine’s larger atomic radius vs. Cl/F (in compounds 4 & 5) may lead to distinct crystal packing and intermolecular interactions, affecting thermal stability or polymorphism .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reagents :
- 4-Bromophenyl azide (1.0 eq)
- Propargyl methoxymethyl ether (1.2 eq)
- CuSO₄·5H₂O (10 mol%)
- Sodium ascorbate (20 mol%)
- THF/H₂O (1:1)
Procedure :
- Dissolve 4-bromophenyl azide (2.1 g, 10 mmol) and propargyl methoxymethyl ether (1.32 g, 12 mmol) in 20 mL THF/H₂O.
- Add CuSO₄·5H₂O (0.25 g) and sodium ascorbate (0.4 g).
- Stir at 25°C for 12 h.
- Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica chromatography (hexane/EtOAc 7:3) to yield 1-(4-bromophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole as a white solid (2.8 g, 85%).
Oxidation to Carboxylic Acid
Reagents :
- KMnO₄ (3.0 eq)
- H₂SO₄ (0.5 M)
Procedure :
- Suspend the triazole (2.0 g, 6.1 mmol) in 30 mL H₂SO₄.
- Add KMnO₄ (2.9 g, 18.3 mmol) and reflux at 90°C for 6 h.
- Quench with NaHSO₃, filter, and neutralize with NaOH.
- Acidify to pH 2–3 to precipitate 1-(4-bromophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (1.7 g, 78%).
Synthesis of Pyridine-3-Carbohydrazide
Reagents :
- Pyridine-3-carbonyl chloride (1.0 eq)
- Hydrazine hydrate (2.0 eq)
- EtOH
Procedure :
- Add pyridine-3-carbonyl chloride (1.4 g, 10 mmol) to 20 mL EtOH.
- Dropwise add hydrazine hydrate (1.0 mL, 20 mmol) at 0°C.
- Stir for 4 h, concentrate, and recrystallize from EtOH to yield pyridine-3-carbohydrazide (1.2 g, 86%).
Cyclocondensation to Form 1,3,4-Oxadiazole
Reagents :
- 1-(4-Bromophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq)
- Pyridine-3-carbohydrazide (1.0 eq)
- POCl₃ (3.0 eq)
- DMF (catalytic)
Procedure :
- Mix the triazole carboxylic acid (1.5 g, 4.2 mmol) and pyridine-3-carbohydrazide (0.6 g, 4.2 mmol) in 15 mL DMF.
- Add POCl₃ (1.2 mL, 12.6 mmol) dropwise at 0°C.
- Heat at 100°C for 8 h.
- Pour into ice-water, neutralize with NaHCO₃, and extract with CH₂Cl₂.
- Purify via column chromatography (CH₂Cl₂/MeOH 95:5) to isolate the target compound as a pale-yellow solid (1.4 g, 70%).
Characterization Data
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃) : δ 8.98 (s, 1H, Py-H), 8.62 (d, J = 4.5 Hz, 1H, Py-H), 7.94–7.89 (m, 3H, Ar-H), 7.52 (d, J = 8.0 Hz, 2H, Ar-H), 4.72 (s, 2H, OCH₂), 3.41 (s, 3H, OCH₃).
- ¹³C NMR (126 MHz, CDCl₃) : δ 166.2 (C=O), 158.1 (C=N), 148.9–123.4 (Ar-C), 71.8 (OCH₂), 56.3 (OCH₃).
- HRMS (ESI) : m/z calcd for C₁₈H₁₄BrN₅O₂ [M+H]⁺: 444.0298; found: 444.0301.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the 1,3,4-oxadiazole and 1,2,3-triazole heterocycles in this compound?
- The synthesis typically involves cyclization reactions. For the 1,3,4-oxadiazole ring, acid-catalyzed cyclization of acylhydrazides is common, while the 1,2,3-triazole moiety is often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Solvent choice (e.g., DMF or ethanol) and temperature control (80–120°C) are critical for yield optimization.
Q. How can the purity and structural integrity of this compound be validated?
- Use 1H/13C NMR to confirm substituent positions and integration ratios. IR spectroscopy verifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths and angles .
Q. What preliminary assays are recommended to assess its biological activity?
- Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. For antimicrobial activity, employ broth microdilution (MIC determination) per CLSI guidelines. Cytotoxicity can be tested via MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity or binding modes?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., NF-κB), prioritizing residues like His64 or Asp48 for mutagenesis validation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Conduct meta-analyses of IC50 values under standardized conditions (pH, temperature). Use isogenic cell lines to control genetic variability. Structure-activity relationship (SAR) studies systematically modify substituents (e.g., replacing methoxymethyl with ethoxymethyl) to isolate contributing factors .
Q. How do solvent polarity and catalyst selection influence reaction regioselectivity?
- Polar aprotic solvents (e.g., DMSO) favor oxadiazole formation via stabilization of transition states. For triazole synthesis, copper(I) iodide vs. TBTA ligands alter reaction rates and byproduct profiles. Kinetic studies (HPLC monitoring) optimize conditions .
Methodological Notes
- Contradiction Management : Conflicting solubility data may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .
- Advanced Characterization : Synchrotron XRD or cryo-EM (for protein complexes) provides sub-Å resolution for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
